3-Fluoro-2-methyl-5-nitropyridine
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Overview
Description
3-Fluoro-2-methyl-5-nitropyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 2-methyl-5-nitropyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 3-fluoro-2-methyl-5-aminopyridine.
Oxidation: Formation of 3-fluoro-2-carboxy-5-nitropyridine.
Scientific Research Applications
3-Fluoro-2-methyl-5-nitropyridine is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: In the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-5-nitropyridine depends on its specific application. In biological systems, the fluorine atom can enhance the binding affinity of the compound to its molecular targets by forming strong hydrogen bonds and van der Waals interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-nitropyridine
- 2-Fluoro-5-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
Uniqueness
3-Fluoro-2-methyl-5-nitropyridine is unique due to the presence of both a fluorine atom and a nitro group on the pyridine ring, which imparts distinct chemical properties. The methyl group further enhances its reactivity and potential for functionalization compared to other fluorinated pyridines .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
InChI Key |
SJCCFRFKYXFPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
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